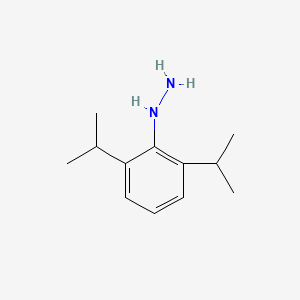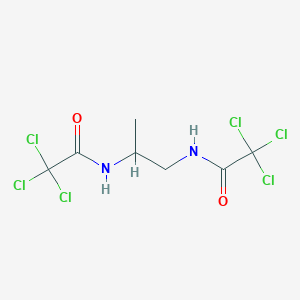
1,2-Bis(trichloroacetamido)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(trichloroacetamido)propane is an organic compound with the molecular formula C7H9Cl6N2O2. This compound is characterized by the presence of two trichloroacetamido groups attached to a propane backbone. It is a derivative of trichloroacetic acid and is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(trichloroacetamido)propane can be synthesized through the reaction of 1,2-diaminopropane with trichloroacetic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction proceeds as follows:
CCl3CO2O+H2NCH2CH(NH2)CH3→CCl3CONHCH2CH(NHCOCCl3)CH3
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(trichloroacetamido)propane undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetamido groups can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form trichloroacetic acid and 1,2-diaminopropane.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Trichloroacetic acid and 1,2-diaminopropane.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Applications De Recherche Scientifique
1,2-Bis(trichloroacetamido)propane has several applications in scientific research:
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-Bis(trichloroacetamido)propane involves its interaction with nucleophiles, leading to substitution reactions. The trichloroacetamido groups are highly reactive, making the compound useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(3-chlorophenylureido)propane: Similar structure but with chlorophenyl groups instead of trichloroacetamido groups.
1,3-Bis(diphenylphosphino)propane: Contains diphenylphosphino groups instead of trichloroacetamido groups.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Different functional groups but similar backbone structure.
Uniqueness
1,2-Bis(trichloroacetamido)propane is unique due to its trichloroacetamido groups, which impart specific reactivity and properties. This makes it particularly useful in certain chemical reactions and industrial applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H8Cl6N2O2 |
|---|---|
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-[2-[(2,2,2-trichloroacetyl)amino]propyl]acetamide |
InChI |
InChI=1S/C7H8Cl6N2O2/c1-3(15-5(17)7(11,12)13)2-14-4(16)6(8,9)10/h3H,2H2,1H3,(H,14,16)(H,15,17) |
Clé InChI |
DFUXPMYIBATOBH-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Phenylcarbamothioyl)amino]benzamide](/img/structure/B12446207.png)
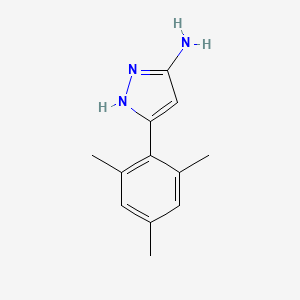
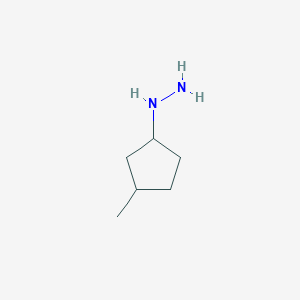
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12446214.png)
![2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide](/img/structure/B12446221.png)
![10-acetyl-11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446229.png)
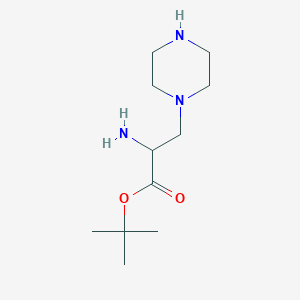
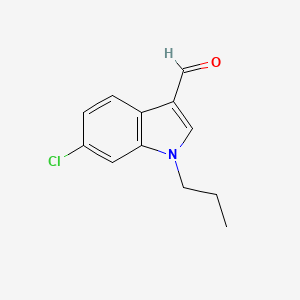
![5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12446242.png)
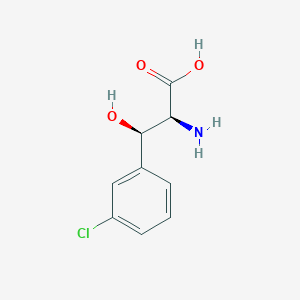
![5-[(5-Chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12446261.png)

